molecular formula C11H12N2O4S B2517103 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide CAS No. 81428-01-5

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide

Cat. No.: B2517103
CAS No.: 81428-01-5
M. Wt: 268.29
InChI Key: CFVLSHVOFAKUNS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide (CAS: AM-2291) is a sulfonamide derivative containing a phthalimide (1,3-dioxoisoindole) core. Its structure features a methyl-substituted sulfonamide group linked via an ethylene bridge to the phthalimide moiety. The compound’s molecular weight is 280.30 g/mol, and its calculated log P (lipophilicity) is approximately 1.2, suggesting moderate solubility in hydrophobic environments .

For AM-2291, a plausible route involves reacting 2-(chloroethyl)phthalimide with methylamine in the presence of a sulfonating agent.

The sulfonamide group may enhance metabolic stability compared to ester or amide derivatives .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-12-18(16,17)7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVLSHVOFAKUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxylated isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides, including 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including multidrug-resistant pathogens. For instance, a study highlighted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid .

Anticancer Potential

The compound has also been explored for its cytotoxic effects on cancer cell lines. In comparative studies, it showed a marked reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent . This activity is attributed to the compound's ability to induce apoptosis in cancer cells and disrupt cell cycle progression.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. A study focusing on Alzheimer’s disease identified multifunctional compounds derived from isoindoline structures that inhibited key enzymes involved in the disease's pathology, such as acetylcholinesterase and β-secretase .

Case Studies

Study Type Findings
Antibacterial EfficacySignificant activity against MRSA with MIC values lower than linezolid .
Cytotoxic EffectsReduction in viability of cancer cell lines at concentrations >10 µM .
Neuroprotective StudyInhibition of acetylcholinesterase and β-secretase related to Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione scaffold allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its sulfonamide group can interact with proteins, influencing their function and stability .

Biological Activity

2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique isoindole structure that may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3S. The compound contains a dioxoisoindole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The sulfonamide group enhances the compound's solubility and may influence its interaction with biological macromolecules.

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical biological pathways. Similar compounds have shown inhibition of key enzymes such as carbonic anhydrase and various kinases, suggesting that this compound may exert similar effects.

Anticancer Activity

Several studies have investigated the anticancer potential of isoindole derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that isoindole derivatives exhibited IC50 values ranging from 1.4 to 10 µM against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Isoindole Derivatives

CompoundCell LineIC50 (µM)
Isoindole Derivative AHeLa5.5
Isoindole Derivative BMCF-74.2
2-(1,3-Dioxoisoindol-2-yl)VariousTBD

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. They typically exhibit broad-spectrum activity against bacteria and fungi. A related study indicated that compounds with a sulfonamide group showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against several bacterial strains . This suggests that this compound may possess similar efficacy.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)
Sulfonamide Derivative AE. coli16
Sulfonamide Derivative BS. aureus8
2-(1,3-Dioxoisoindol-2-yl)TBDTBD

Case Study 1: In Vitro Evaluation

A recent in vitro study evaluated the cytotoxic effects of various isoindole derivatives on cancer cell lines. The results indicated that the presence of the dioxo group significantly enhanced cytotoxicity compared to derivatives lacking this feature. The study highlighted that modifications to the isoindole structure could lead to improved biological activity .

Case Study 2: In Vivo Assessment

Another investigation focused on the in vivo effects of a related compound in murine models. The study reported that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histopathological analysis showed no significant toxicity to vital organs, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Binding Energy (kcal/mol) log P Anticonvulsant Activity (Latency Time vs. PTZ)
2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide (AM-2291) Phthalimide + ethanesulfonamide -SO2NHCH3 Not reported ~1.2 Not tested
N-Aryl-4-(1,3-dioxoisoindol-2-yl)benzamide (5a) Phthalimide + benzamide -CONH-Ar (Ar = 3,4-dimethylphenyl) -9.73 3.1 32.1 min (vs. control: 5.2 min)
N-Aryl-4-(1,3-dioxoisoindol-2-yl)benzamide (5d) Phthalimide + benzamide -CONH-Ar (Ar = phenyl) -9.98 2.8 28.4 min
Thalidomide Phthalimide + glutarimide -NH-(glutarimide) -7.17 0.4 18.5 min
2-(1,3-Dioxoisoindol-2-yl)-N,N-dimethylethanesulfonamide Phthalimide + ethanesulfonamide -SO2N(CH3)2 Not reported ~1.8 Not tested

Key Comparisons :

Structural Modifications and Binding Affinity: Benzamide vs. Sulfonamide: The benzamide derivatives (e.g., 5a, 5d) exhibit higher binding energies (-9.73 to -9.98 kcal/mol) to GABAA receptors compared to thalidomide (-7.17 kcal/mol) due to enhanced π-π interactions with Phe 77/His 101 residues . AM-2291’s sulfonamide group may reduce binding affinity due to steric hindrance from the methyl group, though its ethylene bridge could improve flexibility . Dimethyl vs. Methyl Sulfonamide: The dimethyl analog (from ) has higher log P (~1.8 vs.

Anticonvulsant Efficacy :

  • Compound 5a (latency time: 32.1 min) outperformed thalidomide (18.5 min) in PTZ-induced seizures, attributed to its 3,4-dimethylphenyl group enhancing hydrophobic interactions . AM-2291’s lack of an aromatic substituent may limit similar efficacy unless the sulfonamide compensates via alternative hydrogen bonding.

Safety and Tolerability: Thalidomide’s teratogenicity is linked to its glutarimide ring, which binds cereblon and disrupts embryonic development .

Metabolic Stability :

  • Sulfonamides (e.g., AM-2291) are generally more resistant to enzymatic hydrolysis than esters (e.g., thalidomide), suggesting longer half-lives .

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